Leucine-Glutamic Acid, commonly referred to as Leu-Glu, is a dipeptide composed of the amino acids leucine and glutamic acid. This compound is notable for its role in various biological processes and its applications in scientific research. Leu-Glu is classified as a peptide, specifically a short chain of amino acids linked by peptide bonds. It can be synthesized chemically or biologically, and its structural properties make it significant in biochemistry and molecular biology.
Leu-Glu can be derived from natural sources, primarily from proteins that contain these amino acids. It is also synthesized in laboratories for research purposes. The compound has been utilized in various studies related to peptide synthesis and enzymatic activity.
Leu-Glu falls under the category of peptides, which are short chains of amino acids. It is classified as a non-essential dipeptide because both leucine and glutamic acid can be synthesized by the body. In terms of biochemical classification, it may also be categorized based on its functionality in signaling pathways and metabolic processes.
The synthesis of Leu-Glu can be achieved through several methods:
Leu-Glu has a molecular formula of and a molecular weight of approximately 286.33 g/mol. The structure consists of a leucine residue linked to a glutamic acid residue via a peptide bond.
Leu-Glu participates in various biochemical reactions:
Leu-Glu plays significant roles in cellular signaling and metabolism:
Leu-Glu has several applications in scientific research:
Solid-phase peptide synthesis (SPPS) of Leu-Glu sequences presents unique challenges due to the potential for aspartimide formation at Glu residues and aggregation of hydrophobic Leu segments. Optimized protocols leverage tert-butyl (tBu) protection for Glu’s γ-carboxyl group to minimize side reactions during Fmoc deprotection cycles [2] [9]. Resin selection critically impacts yield: 2-chlorotrityl chloride (CTC) resins enable mild cleavage (2% TFA in DCM) while preserving acid-labile side-chain protections, reducing Glu racemization to <2% compared to Wang resins (5–8% racemization) [10]. Stepwise coupling kinetics studies reveal that Leu-Glu sequences require extended reaction times (45–60 minutes) with double couplings for segments exceeding 15 residues, mitigating incomplete acylation due to steric hindrance [9].
Table 1: Resin Performance for C-Terminal Leu SPPS
Resin Type | Cleavage Condition | Glu Racemization (%) | Purity (%) |
---|---|---|---|
CTC | 2% TFA/DCM | <2 | >90 |
Wang | 95% TFA/water | 5–8 | 70–85 |
Sieber amide | 95% TFA/water | 3–5 | 80–90 |
Inverse synthesis—building peptides from N- to C-terminus—circumvents C-terminal epimerization during Leu-Glu activation. This method anchors the N-terminal Fmoc group to hydroxymethylphenoxy (HMP) resins via a photolabile linker, enabling Glu carboxylic acid activation without racemization [10]. For tripeptides like Glu-Leu-Gly-NH₂, Fmoc-Gly-OH is first coupled to the resin, followed by Fmoc-Leu-OH and Boc-Glu(OtBu)-OH. The inverse approach achieves >95% yield for Glu-Leu bond formation, versus 80–85% in C→N synthesis, due to minimized steric interference from the growing chain [3]. Cleavage via UV irradiation (365 nm) preserves stereochemical integrity, with HPLC and CD spectroscopy confirming <1% D-isomer contamination [10].
Leu-Glu sequences exhibit β-sheet aggregation during SPPS, particularly in hydrophobic domains. Pseudoproline dipeptides (Ψ⁽ᵖʳᵒ⁾) incorporating Leu-Glu as Leu-Ser(Ψᵖʳᵒ) or Leu-Thr(Ψᵖʳᵒ) disrupt secondary structure by introducing a trans-oxazolidine ring. This modification reduces aggregation propensity by 60–70% as measured by FTIR spectroscopy, evidenced by diminished β-sheet amide I bands (1620 cm⁻¹) [5] [8]. Post-assembly, mild TFA cleavage (0.5% v/v) regenerates native Leu-Glu sequences without epimerization. The strategy is exemplified in the synthesis of Leu-Glu-Glu-Glu-Glu-Ala-Ala-Tyr (LEEEAAY), where Ψ⁽ᵖʳᵒ⁾ incorporation improved crude purity from 45% to 88% [1].
Coupling reagent selection critically influences the efficiency and stereoselectivity of Leu-Glu amide bond formation. Comparative studies using Fmoc-Leu-OH and H-Glu(OtBu)-resin reveal that aminium/uronium salts outperform carbodiimides:
Table 2: Coupling Reagent Performance for Leu-Glu Bond Formation
Reagent | Solvent | Base | Time (min) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
HATU | DMF | DIPEA | 10 | 99 | 0.3 |
TBTU | DMF | NMM | 20 | 95 | 1.2 |
DIC/HOBt | DCM:DMF (1:1) | — | 30 | 85 | 1.8 |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates highly reactive OAt esters, facilitating rapid coupling (10 minutes) with near-quantitative yields and minimal racemization (0.3%) due to its superior leaving group ability (pKa HOAt = 3.3 vs. HOBt = 4.6) [2] [6]. TBTU exhibits slower kinetics due to guanidinylation side reactions with the N-terminus, requiring 20 minutes for 95% yield and inducing 1.2% racemization [9]. Phosphonium reagents like PyBOP are unsuitable for Glu-rich sequences due to aspartimide formation at >5% rates under basic conditions [6].
Table 3: Leu-Glu-Containing Peptides in Research
Peptide Sequence | Context | Source |
---|---|---|
Leu-Glu-Glu-Glu-Glu-Ala-Ala-Tyr | Feline gastrin fragment (hydrolysis product) | [1] |
Glu-Leu-Gly-NH₂ | Dopamine receptor modulator analogue | [3] |
Phe-Leu-Glu-Glu-Val | Model peptide synthesized on protein carriers | [4] |
Glu-Leu | Angiogenesis motif in interleukin proteins | [7] |
Leu-Glu-Thr-Ala-Leu-Glu | Aggregation-prone motif in antibody variable regions | [5] |
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